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Compound Name: 3-Cyclopropyl-2-fluoropyridine

Cat. No.: B577588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Cyclopropyl-2-fluoropyridine is a heterocyclic building block of significant interest in

medicinal chemistry and drug discovery. Its unique structural combination—a pyridine ring

activated by a fluorine atom and substituted with a strained cyclopropyl group—imparts

desirable physicochemical properties that are advantageous for the development of novel

therapeutics. The presence of the fluorine atom can enhance metabolic stability and modulate

pKa, while the cyclopropyl moiety can improve potency and ligand efficiency. This technical

guide provides a comprehensive overview of the core physicochemical properties of 3-
cyclopropyl-2-fluoropyridine, details relevant experimental protocols, and visualizes its role

in key biological pathways and drug discovery workflows.

Core Physicochemical Properties
The physicochemical properties of 3-cyclopropyl-2-fluoropyridine are crucial for its

application as a pharmaceutical intermediate. While experimentally determined data is limited

in publicly accessible literature, predicted values provide a strong foundation for its use in

molecular design and synthesis.
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Property Value Source

Molecular Formula C₈H₈FN [1]

Molecular Weight 137.15 g/mol [1]

Appearance Colorless to light yellow liquid [1]

Boiling Point 187.1 ± 28.0 °C (Predicted) [1]

Density 1.194 ± 0.06 g/cm³ (Predicted) [1]

pKa -0.06 ± 0.10 (Predicted) [1]

CAS Number 1227177-68-5 [1]

Storage Conditions
Room temperature, sealed in a

dry environment
[1]

Role in Drug Discovery: A Key Intermediate for
TYK2 Inhibitors
3-Cyclopropyl-2-fluoropyridine has emerged as a critical intermediate in the synthesis of

selective Tyrosine Kinase 2 (TYK2) inhibitors.[2][3][4][5] TYK2 is a member of the Janus kinase

(JAK) family and plays a crucial role in cytokine signaling pathways that are implicated in a

variety of inflammatory and autoimmune diseases.[2][3][4] Selective inhibition of TYK2 is a

promising therapeutic strategy for conditions such as psoriasis, psoriatic arthritis, and systemic

lupus erythematosus.[3][4] The 3-cyclopropyl-2-fluoropyridine moiety is often incorporated

into the core structure of these inhibitors to enhance their binding affinity and selectivity for the

TYK2 pseudokinase (JH2) domain, thereby achieving allosteric inhibition.[2][3][5]

TYK2-Mediated Cytokine Signaling Pathway
The diagram below illustrates the central role of TYK2 in the JAK/STAT signaling cascade,

which is a primary target for inhibitors derived from 3-cyclopropyl-2-fluoropyridine.
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TYK2-mediated cytokine signaling pathway.
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Experimental Protocols
While specific proprietary synthesis routes for 3-cyclopropyl-2-fluoropyridine are not

extensively published, a plausible and commonly employed method is the Suzuki-Miyaura

cross-coupling reaction. This approach is widely used for the formation of carbon-carbon bonds

between aryl halides and boronic acids.

Adapted Protocol: Suzuki-Miyaura Coupling for the
Synthesis of 3-Cyclopropyl-2-fluoropyridine
This protocol is adapted from established procedures for the Suzuki coupling of heteroaryl

halides with cyclopropylboronic acid.

Materials:

3-Bromo-2-fluoropyridine

Cyclopropylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

Potassium phosphate (K₃PO₄)

Toluene and Water (solvent system)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-2-fluoropyridine (1.0 eq),

cyclopropylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).
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Catalyst Addition: In a separate vial, prepare the catalyst system by dissolving palladium(II)

acetate (0.02 eq) and SPhos (0.04 eq) in toluene.

Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g.,

argon) three times to ensure an oxygen-free environment.

Solvent and Catalyst Introduction: Add the toluene and water (e.g., 10:1 ratio) solvent

mixture to the flask via syringe, followed by the catalyst solution.

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction

progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry

(GC-MS).

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with

ethyl acetate and wash with water and brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by flash column chromatography on silica

gel to yield 3-cyclopropyl-2-fluoropyridine.

General Workflow for Kinase Inhibitor Discovery
The development of a kinase inhibitor, such as a TYK2 inhibitor, follows a structured workflow

from initial concept to a preclinical candidate. 3-Cyclopropyl-2-fluoropyridine serves as a key

building block in the "Lead Optimization" phase of this process.

Discovery Phase
Optimization Phase

Preclinical Phase

Target Identification
& Validation

(e.g., TYK2 in autoimmune disease)

Assay Development
& High-Throughput
Screening (HTS)

Hit Generation Hit-to-LeadIdentified 'Hits'

Lead Optimization
(Synthesis of analogs using

3-cyclopropyl-2-fluoropyridine)
Validated 'Leads'

Iterative Design In Vitro & In Vivo
ADMET Profiling

Structure-Activity
Relationship (SAR) Preclinical Candidate

Selection

Click to download full resolution via product page

General workflow for kinase inhibitor discovery.
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Conclusion
3-Cyclopropyl-2-fluoropyridine is a valuable and versatile building block in modern medicinal

chemistry. Its physicochemical profile makes it an attractive component for designing potent

and selective kinase inhibitors, most notably for the TYK2 enzyme. The synthetic accessibility

of this compound, primarily through cross-coupling reactions, allows for its incorporation into

complex molecular scaffolds. As the demand for targeted therapies for autoimmune and

inflammatory diseases continues to grow, the importance of key intermediates like 3-
cyclopropyl-2-fluoropyridine in the drug discovery pipeline is set to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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